3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol
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Overview
Description
3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol is a chemical compound with the molecular formula C13H15N3O. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol typically involves the reaction of 6-phenylpyridazin-3-amine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridazin-3-amine: A precursor in the synthesis of 3-[(6-Phenylpyridazin-3-yl)amino]propan-1-ol.
5-Chloro-6-Phenylpyridazin-3(2H)-one: Another pyridazine derivative with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which combines a pyridazine ring with a phenyl group and a hydroxyl-containing propanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-[(6-phenylpyridazin-3-yl)amino]propan-1-ol |
InChI |
InChI=1S/C13H15N3O/c17-10-4-9-14-13-8-7-12(15-16-13)11-5-2-1-3-6-11/h1-3,5-8,17H,4,9-10H2,(H,14,16) |
InChI Key |
QFTDSGZEQZXODO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCO |
Origin of Product |
United States |
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